2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H21FN2O4S2 and its molecular weight is 448.53. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The compound, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-phenylmethanesulfonylacetamide, is a functionalized ligand used in the synthesis of difluoroboron complexes . These complexes exhibit significant luminescence properties due to the compound’s interaction with its targets . Upon coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Biochemical Pathways
The compound is involved in the light-emitting pathways of organic light-emitting diodes (OLEDs) . It contributes to the photoluminescence and electroluminescence properties of the difluoroboron complexes
Pharmacokinetics
It is characterized by nmr spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .
Result of Action
The compound, when used as a ligand in the synthesis of difluoroboron complexes, contributes to the strong emission, low turn-on voltage, and superior electroluminescence (EL) performance of these complexes in OLEDs . Particularly, the EL performance of the difluoroboron complex is superior to that of the ligand .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its luminescent properties can be affected by the solvent and the solid-state environment
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c22-17-9-4-10-18-20(17)23-21(29-18)24(12-16-8-5-11-28-16)19(25)14-30(26,27)13-15-6-2-1-3-7-15/h1-4,6-7,9-10,16H,5,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPLKAFGWGPVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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